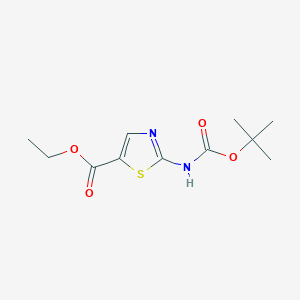

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-12-9(18-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYFUEBSUSRJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952657 | |

| Record name | Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302964-01-8 | |

| Record name | Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its structure, which combines a reactive thiazole core, a stable Boc-protected amine, and an ethyl ester functional group, makes it an exceptionally versatile intermediate for constructing complex molecular architectures.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and critical applications, particularly its role as a key precursor in the development of targeted therapeutics such as the anti-cancer drug Dasatinib.[3][4][5]

Core Physicochemical and Structural Properties

The compound typically appears as a solid under standard conditions.[2][6] Its stability is enhanced by the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position, which prevents unwanted side reactions and allows for controlled, regioselective modifications in subsequent synthetic steps.[1]

| Property | Value | Source |

| IUPAC Name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate | [2] |

| CAS Number | 302964-01-8 | [1][7] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [6][7][8] |

| Molecular Weight | 272.32 g/mol | [6][7][8] |

| Appearance | White to off-white solid | [6] |

| Storage | Sealed in a dry environment, store in freezer | [9] |

Crystallographic studies reveal that in the solid state, molecules of this compound form inversion dimers through intermolecular N—H⋯N hydrogen bonds.[6] These dimers are further linked by weak C—H⋯O interactions.[6]

Synthesis and Purification Protocol

The most common and efficient synthesis involves the N-Boc protection of Ethyl 2-aminothiazole-5-carboxylate. The Boc group is introduced using di-tert-butyl carbonate (Boc₂O) in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve Ethyl 2-aminothiazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF).[6]

-

Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) (approximately 1.5 equivalents), to the solution. The base acts as a proton scavenger, deprotonating the amino group to enhance its nucleophilicity.

-

Boc Anhydride Addition: Add di-tert-butyl carbonate (Boc₂O) (approximately 1.1 equivalents) to the reaction mixture.[6]

-

Reaction: Stir the mixture at room temperature for 6-12 hours.[6] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Extraction:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to achieve high purity, typically yielding over 80%.[1]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a central hub for generating diverse and complex bioactive molecules.[1] The Boc-protected amine and the ethyl ester are orthogonal functional groups that can be selectively manipulated.

Core Synthetic Transformations

-

Boc Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[1] This unmasks the primary amine, making it available for subsequent coupling reactions.

-

Ester Hydrolysis: The ethyl ester can be saponified using a base like sodium hydroxide (NaOH) to yield the corresponding carboxylic acid.[3][10] This acid can then be activated (e.g., as an acyl chloride) for amide bond formation.

-

Amide Coupling: Following either Boc deprotection or ester hydrolysis, the resulting functional group can be coupled with other molecules. This is the cornerstone of its use in building larger drug scaffolds. For instance, the deprotected amine can react with an activated carboxylic acid, or the synthesized carboxylic acid can be coupled with another amine.

Pivotal Role in Dasatinib Synthesis

This compound is a well-documented starting material for the synthesis of Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy.[3][4][10][11] The synthesis leverages the key transformations described above:

-

Step 1: The ethyl ester is hydrolyzed to the carboxylic acid.

-

Step 2: The carboxylic acid is activated and coupled with 2-chloro-6-methylaniline to form an amide bond.[10]

-

Step 3: The Boc group is removed to reveal the 2-amino group.

-

Step 4: This amino group is then coupled with a substituted pyrimidine fragment to complete the core structure of Dasatinib.

Caption: Reactivity pathways of the title compound in drug development.

Beyond kinase inhibitors, this scaffold is also utilized in the synthesis of other heterocyclic compounds with potential antimicrobial or antiviral activities.[1][12]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is considered harmful if swallowed.[13] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

-

Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, or vapors.[9][14] Wash hands and any exposed skin thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[14]

-

Fire Safety: In case of fire, thermal decomposition can release irritating gases and vapors, including oxides of nitrogen, carbon, and sulfur.[13] Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable reactivity, and proven track record as a key intermediate in the synthesis of high-value pharmaceuticals like Dasatinib underscore its importance.[1][5] The stability afforded by the Boc group, combined with the synthetic versatility of the ester and thiazole core, ensures its continued and widespread application in the ongoing quest for novel therapeutics.

References

- Ningbo Inno Pharmchem Co., Ltd. Ethyl 2-BOC-aminothiazole-5-carboxylate: A Versatile Building Block in the Synthesis of Bioactive Molecules.

- University of Michigan.

- Quinoline. Ethyl 2-[(tert-butoxycarbonyl)

- Wang, W., Zhong, B., & Shi, W. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o747.

- Justia Patents.

- ECHEMI. ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)

- Semantic Scholar.

- The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones.

- Google Patents.

- ChemicalBook. ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)

- PubChem. Ethyl 2-((tert-butoxycarbonyl)amino)

- BLDpharm. 302964-01-8|Ethyl 2-((tert-butoxycarbonyl)amino)

- Fisher Scientific.

- ChemicalBook. (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester(391668-77-2) 1H NMR.

- Selleck Chemicals. Ethyl 2-((tert-butoxycarbonyl)amino)

- TCI Chemicals. 2-(tert-Butoxycarbonylamino)ethyl Bromide.

- Drugfuture. ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)

- MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate | Chemical Properties, Uses, Safety & Supplier China [quinoline-thiophene.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. patents.justia.com [patents.justia.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 302964-01-8 CAS MSDS (ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-5-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-4-carboxylate | C11H16N2O4S | CID 22280595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 302964-01-8|this compound|BLD Pharm [bldpharm.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate (CAS 302964-01-8)

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate, registered under CAS number 302964-01-8, is a pivotal intermediate in modern synthetic organic and medicinal chemistry.[1] Its molecular architecture, featuring a stable tert-butoxycarbonyl (Boc) protected amine on a functionalized thiazole ring, offers a unique combination of stability and reactivity.[2] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the development of bioactive molecules, most notably in the synthesis of the tyrosine kinase inhibitor, Dasatinib. The strategic placement of the Boc protecting group and the ethyl ester functionality allows for selective, sequential chemical transformations, making it an invaluable tool for the construction of complex molecular frameworks.[3]

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including storage, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 302964-01-8 | [4] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [5] |

| Molecular Weight | 272.32 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | >300 °C (Decomposition may occur) | [5] |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Low solubility in water. | [6] |

| Storage | 2-8°C, under an inert atmosphere. | [5] |

Structural Elucidation:

The molecular structure consists of a central 1,3-thiazole ring. At the 2-position, an amino group is protected by a tert-butoxycarbonyl (Boc) group. At the 5-position, an ethyl carboxylate group is present. The Boc protecting group is crucial as it deactivates the amino group towards unwanted side reactions, allowing for selective chemistry at other positions of the molecule.[2]

Core Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the protection of the commercially available Ethyl 2-aminothiazole-5-carboxylate. This reaction is a cornerstone for accessing this versatile building block.

Synthesis of the Precursor: Ethyl 2-aminothiazole-5-carboxylate

A widely used method for the synthesis of the precursor, Ethyl 2-aminothiazole-5-carboxylate, is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. A common modern protocol involves the reaction of ethyl 3-ethoxyacrylate with N-bromosuccinimide (NBS) followed by cyclization with thiourea.[7]

Reaction Scheme:

Caption: Synthesis of Ethyl 2-aminothiazole-5-carboxylate.

Boc-Protection: The Gateway to a Key Intermediate

The protection of the 2-amino group is typically achieved by reacting Ethyl 2-aminothiazole-5-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Detailed Experimental Protocol: [6]

-

Dissolution: Dissolve Ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF).

-

Addition of Base: Add triethylamine (1.5-2.0 eq) to the solution and stir.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality in Experimental Choices:

-

Solvent: Aprotic solvents like dioxane or THF are chosen to avoid reaction with the Boc anhydride.

-

Base: Triethylamine acts as a scavenger for the acidic byproducts of the reaction, driving the equilibrium towards the product.

-

Excess Reagents: A slight excess of Boc anhydride and base ensures the complete conversion of the starting material.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the thiazole proton, a quartet and a triplet for the ethyl ester group, and a singlet for the nine protons of the tert-butyl group of the Boc protector. The NH proton of the carbamate will likely appear as a broad singlet.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the ester and the carbamate, the quaternary and methine carbons of the thiazole ring, the carbons of the ethyl group, and the quaternary and methyl carbons of the Boc group.

-

FT-IR: Key vibrational bands are expected for the N-H stretching of the carbamate, C=O stretching of the ester and carbamate, and C=N and C-S stretching of the thiazole ring.

Key Chemical Transformations and Their Applications

The synthetic utility of this compound lies in the sequential and selective manipulation of its functional groups.

Workflow for Amide Synthesis

Caption: General workflow for the synthesis of amides.

Hydrolysis of the Ethyl Ester

The first step in many synthetic routes is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Protocol for Hydrolysis:

-

Dissolve this compound in a mixture of THF and water.

-

Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

-

Extract the carboxylic acid product with an organic solvent.

Amide Bond Formation

The resulting 2-(Boc-amino)thiazole-5-carboxylic acid is a key intermediate for the synthesis of a wide range of amides. Standard peptide coupling reagents are employed for this transformation.[3]

Protocol for Amide Coupling:

-

Dissolve the carboxylic acid in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent such as HATU, HOBt/EDC, or T3P.

-

Add a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).

-

Add the desired amine component.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up and purify the amide product by chromatography or recrystallization.

Deprotection of the Boc Group

The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the free 2-amino group. This is typically achieved under acidic conditions.

Protocol for Boc Deprotection:

-

Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane, dioxane, or methanol.

-

Add a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent, yielding the amine salt.

Application in the Synthesis of Dasatinib

A prominent example of the utility of this compound is in the synthesis of the anti-cancer drug Dasatinib.[3] The core of the Dasatinib molecule is a 2-amino-N-(substituted)thiazole-5-carboxamide.

Retrosynthetic Analysis of Dasatinib:

Caption: Retrosynthetic pathway for Dasatinib.

The synthesis involves the hydrolysis of this compound, followed by amide coupling with 2-chloro-6-methylaniline. The resulting intermediate is then deprotected and coupled with 4,6-dichloro-2-methylpyrimidine, and finally, the second chlorine is displaced by 2-(piperazin-1-yl)ethanol to yield Dasatinib.[3]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

-

GHS Pictograms: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity and the orthogonality of its protecting groups provide a reliable platform for the construction of complex, biologically active molecules. The successful application of this intermediate in the synthesis of pharmaceuticals like Dasatinib underscores its importance in drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a practical resource for researchers in the field.

References

- Ningbo Inno Pharmchem Co., Ltd. Ethyl 2-BOC-aminothiazole-5-carboxylate: A Versatile Building Block in the Synthesis of Bioactive Molecules.

- Quinoline. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate.

-

Pharmaffiliates. This compound. Available at: [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

-

Inter Chem. Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link]

-

NIH. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Available at: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

Journal of Medicinal Chemistry. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scbt.com [scbt.com]

- 5. 302964-01-8 CAS MSDS (ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-5-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data for Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (CAS No: 302964-01-8). As a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like Dasatinib, rigorous structural confirmation is paramount.[1] This document serves as a reference for researchers and drug development professionals, detailing the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While a complete, published dataset from a single source is not consistently available, this guide synthesizes expected values based on fundamental principles and data from analogous structures to provide a robust characterization framework. We will explore the causality behind spectral features, present detailed protocols for data acquisition, and provide a self-validating system for the compound's identification.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a thiazole core, a common scaffold in medicinal chemistry. Its structure incorporates an ethyl ester at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position. This Boc protecting group is crucial for synthetic strategies, allowing for controlled reactions at other sites of the molecule.

Compound Identification:

-

Chemical Name: this compound

The structural integrity of this molecule is the foundation of its utility. The following sections will dissect the expected spectroscopic data that collectively provide an unambiguous confirmation of this structure.

Numbered Molecular Structure for NMR Assignment

To facilitate clear and precise NMR assignments, the atoms in the molecule are numbered as shown in the diagram below. This numbering scheme will be referenced throughout the NMR analysis sections.

Caption: Numbered structure of the target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For the title compound, we expect distinct signals corresponding to the ethyl group, the Boc group, the thiazole ring proton, and the amine proton.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the compound, assuming deuterated chloroform (CDCl₃) as the solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Field Insights |

| ~11.5 - 10.0 | Singlet, broad | 1H | NH (N1) | The amide proton is acidic and its shift is highly dependent on concentration and solvent. It often appears as a broad singlet due to quadrupole broadening and exchange. |

| ~8.10 | Singlet | 1H | Thiazole-H (C4) | This lone proton on the electron-deficient thiazole ring is significantly deshielded, resulting in a downfield shift. |

| ~4.35 | Quartet (q) | 2H | O-CH₂ -CH₃ (C8) | The methylene protons are adjacent to an electron-withdrawing oxygen atom and are split into a quartet by the three neighboring methyl protons. |

| ~1.50 | Singlet | 9H | -C(CH₃ )₃ (C13-15) | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. This is a hallmark of the Boc group. |

| ~1.38 | Triplet (t) | 3H | -CH₂-CH₃ (C9) | These methyl protons are split into a triplet by the two neighboring methylene protons. |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule. The downfield singlet around 8.10 ppm is characteristic of the C4-proton on the thiazole ring, confirming the core heterocyclic structure. The presence of a quartet at ~4.35 ppm (2H) and a triplet at ~1.38 ppm (3H) are classic indicators of an ethyl group attached to an electronegative atom (the ester oxygen). The most prominent signal, a sharp singlet at ~1.50 ppm integrating to 9H, is the unmistakable signature of the Boc protecting group. Finally, a broad singlet further downfield confirms the presence of the exchangeable NH proton. The integration values of 1:2:9:3 for the thiazole, methylene, Boc, and methyl protons, respectively, are fully consistent with the molecular structure.

Protocol for ¹H NMR Data Acquisition

This protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to 2 seconds to ensure full relaxation of all protons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and determine their multiplicities.

-

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the molecule's symmetry and functional groups, we can predict a specific number of signals.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Causality & Field Insights |

| ~161.0 | Ester C =O (C6) | The ester carbonyl carbon is highly deshielded and appears far downfield. |

| ~159.0 | Thiazole C 2 | This carbon is bonded to two electronegative atoms (S and N) and is part of an aromatic system, causing a significant downfield shift. |

| ~152.5 | Carbamate C =O (C10) | The carbamate carbonyl is also deshielded, typically appearing slightly upfield from an ester carbonyl. |

| ~145.0 | Thiazole C 4 | The CH carbon of the thiazole ring. |

| ~120.0 | Thiazole C 5 | The carbon bearing the ester group. Its chemical shift is influenced by the attached substituent. |

| ~82.0 | Boc Quaternary C (C12) | The quaternary carbon of the Boc group, bonded to three methyl groups and an oxygen, appears in a characteristic region. |

| ~61.5 | O-C H₂-CH₃ (C8) | The methylene carbon of the ethyl group, shifted downfield by the adjacent oxygen. |

| ~28.0 | Boc -C H₃ (C13-15) | The three equivalent methyl carbons of the Boc group give a strong signal in the aliphatic region. |

| ~14.0 | -CH₂-C H₃ (C9) | The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region. |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum should display a total of 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule. The downfield region will be dominated by the three sp²-hybridized carbons of the thiazole ring and the two carbonyl carbons from the ester and carbamate groups, confirming the core functionalities. The mid-field region (~60-85 ppm) will show the signals for the Boc quaternary carbon and the ethyl methylene carbon. Finally, the upfield region (<30 ppm) will contain the characteristic high-intensity signal for the three equivalent Boc methyl carbons and the signal for the ethyl methyl carbon. The presence of exactly these 9 signals provides strong evidence for the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Field Insights |

| ~3350 - 3250 | N-H Stretch | Secondary Amine (Carbamate) | Medium | This peak confirms the presence of the N-H bond. Its position and broadness can be affected by hydrogen bonding. |

| ~2980 - 2950 | C-H Stretch (sp³) | Alkyl (Ethyl & Boc) | Strong | These absorptions are characteristic of all C-H bonds on sp³ hybridized carbons. |

| ~1725 - 1710 | C=O Stretch | Carbamate (Boc) | Strong | The carbonyl of the Boc group has a very characteristic, strong absorption in this region. |

| ~1700 - 1680 | C=O Stretch (α,β-unsat.) | Ester on Thiazole | Strong | This ester carbonyl is conjugated with the thiazole ring, which lowers its stretching frequency compared to a standard saturated ester (~1740 cm⁻¹). The presence of two distinct C=O peaks is a key feature. |

| ~1590 - 1550 | C=N & C=C Stretch | Thiazole Ring | Medium | These absorptions are characteristic of the aromatic ring stretching vibrations within the thiazole core. |

| ~1250 & ~1150 | C-O Stretch | Ester & Carbamate | Strong | These strong bands correspond to the C-O single bond stretching vibrations and are indicative of the ester and carbamate functionalities. |

Interpretation of the Predicted IR Spectrum

The IR spectrum provides a rapid and effective method for functional group identification. The most telling features for this molecule are the two distinct and strong carbonyl (C=O) absorption bands. One, around 1715 cm⁻¹, is attributable to the Boc carbamate, while the other, at a slightly lower wavenumber (~1690 cm⁻¹), corresponds to the ester carbonyl, with its frequency lowered by conjugation with the thiazole ring. The presence of a medium-intensity peak in the ~3300 cm⁻¹ region confirms the N-H group, and strong peaks below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the ethyl and Boc groups. Collectively, these bands provide a robust confirmation of all key functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of molecular weight and structural features.

Predicted Mass Spectrometry Data (ESI+)

-

Molecular Ion (M+H)⁺: m/z ≈ 273.09

-

Sodium Adduct (M+Na)⁺: m/z ≈ 295.07

Predicted Fragmentation Pattern

The structure is expected to fragment in predictable ways under ionization.

-

Loss of tert-butyl group: The most common fragmentation for a Boc-protected amine is the loss of the tert-butyl cation fragment or a neutral isobutylene molecule, resulting in a fragment at m/z ≈ 217 .

-

[C₁₁H₁₆N₂O₄S + H]⁺ → [C₇H₉N₂O₄S]⁺ + C₄H₈

-

-

Loss of the entire Boc group: Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group, yielding a fragment corresponding to the protonated ethyl 2-aminothiazole-5-carboxylate at m/z ≈ 173 .

-

[C₁₁H₁₆N₂O₄S + H]⁺ → [C₆H₉N₂O₂S]⁺ + C₅H₈O₂

-

Caption: Predicted ESI-MS Fragmentation Pathway.

Interpretation of the Predicted Mass Spectrum

In positive-ion electrospray ionization (ESI-MS), the primary observation would be the protonated molecular ion [M+H]⁺ at m/z 273.09. The high-resolution mass of this ion should match the calculated exact mass of C₁₁H₁₇N₂O₄S⁺, confirming the elemental composition. The fragmentation pattern provides further structural validation. The appearance of significant fragment ions at m/z 217 and m/z 173 would strongly support the presence and location of the labile Boc protecting group.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a multi-faceted and self-validating toolkit for the structural elucidation and confirmation of this compound. The predicted data, based on established spectroscopic principles, aligns perfectly with the known structure. Key identifying features include the characteristic 9H singlet of the Boc group in ¹H NMR, the two distinct carbonyl signals in ¹³C NMR and IR spectra, and the predictable fragmentation pattern in mass spectrometry. This guide provides researchers with a robust framework and the necessary protocols to confidently verify the identity and purity of this important synthetic intermediate.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

ChemWhat. (n.d.). Dasatinib Impurity 43 CAS#: 302964-01-8. Retrieved from [Link]

-

Liu, G., Shang, Y., Wang, Y., & Zhang, Z. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o747. Retrieved from [Link]

-

Lei, C., Fang, X., Yu, H. Y., Huang, M. D., & Wang, J. D. (2010). Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o914. Retrieved from [Link]

-

ResearchGate. (2010). Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. Retrieved from [Link]

-

John Wiley & Sons, Inc. (n.d.). Ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 302964-01-8 CAS MSDS (ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-5-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

This guide provides an in-depth analysis of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate, a pivotal building block in contemporary medicinal chemistry. We will explore its molecular characteristics, synthesis, and critical role in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound is a synthetic organic compound that has garnered significant attention in pharmaceutical research. Its structure, which combines a thiazole ring, a Boc-protected amine, and an ethyl ester, makes it a highly versatile intermediate for the synthesis of a wide array of bioactive molecules.[1] The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactivity of the amino group, allowing for selective chemical transformations at other positions of the molecule. This strategic design makes it an invaluable tool for medicinal chemists in the construction of complex molecular architectures, including kinase inhibitors, protease inhibitors, and phosphodiesterase inhibitors, which are instrumental in treating diseases like cancer and inflammation.[1]

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the foundation of its chemical behavior and biological activity. Here, we delineate the key structural and physical characteristics of this compound.

Molecular Structure:

The compound consists of a central 1,3-thiazole ring. At position 2, an amino group is protected by a tert-butoxycarbonyl (Boc) group. At position 5, an ethyl carboxylate group is attached.

Image of the molecular structure of this compound would be placed here in a full document.

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C11H16N2O4S | [2][3][4][5] |

| Molecular Weight | 272.32 g/mol | [2][4][5][6] |

| CAS Number | 302964-01-8 | [1][2][4] |

| Appearance | White to almost white crystalline powder | [7] |

| Storage Conditions | 2-8°C, Refrigerator, Sealed in dry conditions | [2][4] |

Synthesis and Mechanistic Insights

The reliable and efficient synthesis of this compound is crucial for its application in drug discovery programs. The most common and effective method involves the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate.

Experimental Protocol: N-Boc Protection

This protocol is based on established laboratory procedures and provides a self-validating system for achieving a high yield of the target compound.[3]

Materials:

-

Ethyl 2-aminothiazole-5-carboxylate

-

Di-tert-butyl carbonate (Boc anhydride)

-

Triethylamine (Et3N)

-

1,4-Dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve Ethyl 2-aminothiazole-5-carboxylate (1 equivalent) in 1,4-dioxane.

-

To this solution, add triethylamine (a slight excess) followed by the dropwise addition of di-tert-butyl carbonate (1.1-1.2 equivalents). The triethylamine acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards the product.

-

Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add water and ethyl acetate. Stir the biphasic mixture vigorously for 10 minutes.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine to remove any remaining triethylamine salts and other aqueous impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography to achieve high purity. A typical yield for this reaction is above 80%.[1]

Causality and Trustworthiness: The choice of di-tert-butyl carbonate as the Boc-protecting agent is due to its ease of handling and the clean byproducts it forms (tert-butanol and carbon dioxide). Triethylamine is a sufficiently strong, non-nucleophilic base to facilitate the reaction without competing in side reactions. The aqueous workup is a critical self-validating step that ensures the removal of water-soluble impurities, leading to a purer product.

Synthesis Workflow Diagram:

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 302964-01-8|this compound|BLD Pharm [bldpharm.com]

- 5. 302964-01-8 CAS MSDS (ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-5-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-4-carboxylate | C11H16N2O4S | CID 22280595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Topic: Biological Activity of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery.[3] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][4][5][6]

At the heart of a promising class of these compounds is the versatile building block, Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate . This intermediate is particularly valuable in synthetic chemistry for several reasons.[7] The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position provides stability and allows for controlled, regioselective reactions.[7] The ethyl carboxylate group at the 5-position serves as a reactive handle for further molecular elaboration through ester hydrolysis, amidation, or other coupling reactions.[7][8] This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and validated experimental protocols for evaluating the derivatives of this pivotal scaffold.

Synthetic Strategy: A Gateway to Chemical Diversity

The synthetic utility of this compound stems from its straightforward preparation and the ease with which it can be derivatized. The core scaffold is typically synthesized by protecting the amino group of ethyl 2-aminothiazole-5-carboxylate with di-tert-butyl dicarbonate in the presence of a base like triethylamine.[8][9]

Once the core is synthesized, a vast chemical space can be explored. The primary route for diversification involves the deprotection of the Boc group using an acid (e.g., trifluoroacetic acid), yielding a free amino group. This primary amine is then readily coupled with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates to generate extensive libraries of novel derivatives for biological screening.[7]

Caption: General synthetic workflow for derivatization.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds entering clinical trials and receiving regulatory approval, such as the kinase inhibitor Dasatinib.[10] Derivatives of the ethyl 2-aminothiazole-5-carboxylate scaffold are actively investigated for their ability to inhibit tumor growth and induce cancer cell death.[11][12][13]

Mechanism of Action

The anticancer effects of thiazole derivatives are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.[1][14] An exhaustive literature survey indicates that these compounds can induce apoptosis, disrupt tubulin polymerization (a key process in cell division), and inhibit critical cell signaling cascades like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[14][15]

Caption: Inhibition of the PI3K/Akt pathway by thiazole derivatives.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of these derivatives. Research has shown that the nature and position of substituents on the thiazole ring and its appended moieties significantly influence activity.[3] For 2-aminothiazoles, the N-2 position exhibits high flexibility, and the introduction of substituted benzoyl groups at this position has been shown to improve antitubercular activity by over 128-fold, a principle that can be extrapolated to anticancer drug design.[16] The central thiazole moiety and substituents at the C-4 position are often less tolerant to modification.[16]

Quantitative Data on Anticancer Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Aminothiazole Derivative | H1299 (Lung Cancer) | 4.89 | [17] |

| 2-Aminothiazole Derivative | SHG-44 (Glioma) | 4.03 | [17] |

| Thiazolo[4,5-d]pyridazine | HS 578T (Breast Cancer) | 0.8 | [18] |

| Metronidazole–thiazole | E. coli FabH | 4.9 | [17] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.[19]

Principle: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[19][20]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[20]

II. Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antimicrobial agents.[21] Thiazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi, making them a promising area of research.[5][22][23]

Mechanism of Action

Thiazole derivatives can exert their antimicrobial effects through various mechanisms. A notable target is DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication.[21] Inhibition of its GyrB subunit can be an effective strategy to overcome cross-resistance to quinolone antibiotics.[21][23] The amphiphilic nature of some thiazole derivatives may also facilitate their integration into microbial cell membranes, leading to disruption and cell death.[5]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Phenylacetamido-thiazole | E. coli | 1.56 - 6.25 | [22] |

| Phenylacetamido-thiazole | S. aureus | 1.56 - 6.25 | [22] |

| Thiazole-based Schiff base | S. aureus | 15.00 (inhibition zone mm) | [23] |

| Thiazolyl-dihydropyridine | Fungi | 5.8 - 7.8 | [23] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[24][25]

Principle: A standardized suspension of a target microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.[26]

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole derivative in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A growth indicator like resazurin can also be used for a colorimetric endpoint.[24][25]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[27][28] Thiazole derivatives have shown significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory response.[29][30]

Mechanism of Action

The anti-inflammatory effects of thiazole derivatives are often linked to the inhibition of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[27] These enzymes are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, some derivatives can inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator.[31][32] This inhibition can occur by blocking the binding of L-arginine to the iNOS active site.[32]

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[28][33]

Principle: NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The Griess reaction results in a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[28]

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test thiazole derivative. Include a vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated vehicle control.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly versatile and promising scaffold in modern drug discovery. The inherent reactivity of the core structure provides a robust platform for the synthesis of large, diverse chemical libraries. As demonstrated, these derivatives exhibit a wide range of significant biological activities, including potent anticancer, broad-spectrum antimicrobial, and effective anti-inflammatory properties. The multifaceted mechanisms of action, from kinase and enzyme inhibition to the disruption of microbial membranes, underscore the therapeutic potential of this chemical class.

Future research should focus on leveraging structure-activity relationship insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The systematic application of the validated protocols detailed in this guide will be essential for identifying and advancing lead candidates toward preclinical and clinical development, ultimately contributing to the discovery of novel therapies for a multitude of human diseases.

References

-

Kaur, H., & Goyal, A. (2018). A Review on Thiazole as Anticancer Agents. International Journal of Pharmaceutics and Drug Analysis, 6(5), 509-522. [Link]

-

Al-Ostath, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Ohta, Y., et al. (2000). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(19), 2229-2232. [Link]

-

Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

-

Stankova, I., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(23), 8527. [Link]

-

Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

-

Prateek, P., et al. (2021). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Pharmaceutical and Medical Research, 7(1), 153-157. [Link]

-

Vieru, M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences, 23(19), 11956. [Link]

-

Kumar, V., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8010. [Link]

-

Gîrd, C. E., et al. (2020). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Molecules, 25(11), 2697. [Link]

-

Sharma, R., et al. (2024). Systematic Review On Thiazole And Its Applications. Journal of Population Therapeutics and Clinical Pharmacology, 31(5), 1279-1291. [Link]

-

Kaplan, G. G., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(10), 3465-3471. [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

-

Nieto, M. A. (2023). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. [Link]

-

Yurttaş, L., et al. (2015). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1032-1041. [Link]

-

Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2419-2442. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-BOC-aminothiazole-5-carboxylate: A Versatile Building Block in the Synthesis of Bioactive Molecules. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

-

Liu, H., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. [Link]

-

Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2419-2442. [Link]

-

Nieto, M. A. (2023). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. [Link]

-

Aprofood. (n.d.). Anti-inflammatory Activity Assessment. Aprofood. [Link]

-

Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. [Link]

-

Zhang, M., & Zhou, Y.-G. (2013). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808. [Link]

-

Sharma, R., et al. (2024). A review on thiazole based compounds and it's pharmacological activities. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

-

Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

-

Khan, S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-5. [Link]

-

Quinteros, M. A., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Antibiotics, 12(4), 762. [Link]

-

Wei, C., et al. (2015). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Letters in Drug Design & Discovery, 12(1), 51-58. [Link]

-

Vieru, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10698. [Link]

-

Swain, S. S., & Sahoo, A. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Drug Delivery and Therapeutics, 14(11), 221-230. [Link]

-

Singh, T., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 13(12), 022-034. [Link]

-

ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]

-

Venkataramani, C., et al. (2017). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry, 60(17), 7495-7509. [Link]

-

Li, J. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. [Link]

-

Al-Harrasi, A., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5373. [Link]

-

El-Metwally, A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

-

Liu, Y., et al. (2014). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Zhongguo Yi Yao Gong Ye Za Zhi, 45(1), 1-6. [Link]

-

Siddiqui, N., et al. (2011). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 3(1), 8-20. [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. A Review on Thiazole as Anticancer Agents - Neliti [neliti.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jchemrev.com [jchemrev.com]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 30. wjpmr.com [wjpmr.com]

- 31. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Executive Summary: The 2-aminothiazole moiety is a cornerstone of numerous pharmacologically active agents, revered for its versatile biological activities. Within this privileged structural class, Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate has emerged as a pivotal building block in contemporary drug discovery and development. Its strategic design, featuring a stable yet readily cleavable protecting group and two orthogonal functional handles, offers medicinal chemists a robust platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and profound impact on medicinal chemistry, with a particular focus on its instrumental role in the development of the life-saving anti-cancer drug, Dasatinib.

The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery

The 2-aminothiazole ring is a prominent heterocyclic structure renowned for its wide array of biological activities.[1][2] This five-membered ring containing nitrogen and sulfur atoms is a key pharmacophore in numerous approved drugs, demonstrating its clinical significance.[2] Molecules incorporating this scaffold have exhibited a vast range of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[1][3] Its prevalence in successful drug candidates has led to its designation as a "privileged structure" in medicinal chemistry, signifying its ability to bind to multiple biological targets with high affinity.[4][5]

This compound is a strategically designed derivative that harnesses the therapeutic potential of the 2-aminothiazole core. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the 2-amino position and an ethyl ester at the 5-position provides a stable, yet highly versatile, intermediate for complex synthetic endeavors.[3]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this intermediate is crucial for its effective application in synthesis.

| Property | Value |

| CAS Number | 302964-01-8 |

| Molecular Formula | C₁₁H₁₆N₂O₄S |

| Molecular Weight | 272.32 g/mol |

| Appearance | Light yellow to yellow powder |

| Storage | 2-8°C Refrigerator |

Characterization of this compound is typically achieved through standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[3]

Synthesis and Manufacturing

The synthesis of this compound is a well-established process, valued for its efficiency and scalability. The key step involves the protection of the 2-amino group of its precursor, ethyl 2-aminothiazole-5-carboxylate.

Synthesis of the Precursor: Ethyl 2-aminothiazole-5-carboxylate

The precursor is typically synthesized via a Hantzsch-type thiazole synthesis.

Caption: Synthesis of Ethyl 2-aminothiazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate [6]

-

Dissolve ethyl 3-ethoxyacrylate (0.1 mol) in a 1:1 mixture of 1,4-dioxane and water (100 mL) and cool the solution to -10°C.

-

Slowly add N-bromosuccinimide (NBS) (0.11 mol) to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Add thiourea (0.1 mol) to the mixture and heat to 80°C for 1 hour.

-

Cool the reaction to room temperature and add aqueous ammonia (20 mL).

-

Stir the resulting paste for 10 minutes, then collect the solid by filtration.

-

Wash the filter cake with water and dry under vacuum to yield the product.

Boc Protection: Synthesis of the Title Compound

The final step is the protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group.

Caption: Boc protection of the 2-amino group.

Experimental Protocol: Synthesis of this compound [7]

-

Dissolve ethyl 2-aminothiazole-5-carboxylate (5 g) in 1,4-dioxane (30 mL).

-

Add triethylamine (3 mL) followed by di-tert-butyl carbonate (6 g) to the solution.

-

Stir the reaction mixture at room temperature for 6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water (200 mL) to the residue, followed by ethyl acetate (100 mL), and stir for 10 minutes.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the title compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The Boc group provides robust protection to the amine under a variety of conditions, yet can be selectively removed under acidic conditions. The ethyl ester, on the other hand, is susceptible to hydrolysis under basic or acidic conditions, providing a carboxylic acid handle for further elaboration, most commonly through amide bond formation.

Boc Deprotection

The removal of the Boc group is typically the first step in unmasking the 2-amino functionality for subsequent reactions.

Caption: Acid-catalyzed removal of the Boc protecting group.

General Protocol: Boc Deprotection with TFA [8]

-

Dissolve the Boc-protected substrate in dichloromethane (DCM).

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash with brine, dry the organic layer, and concentrate to yield the deprotected amine.

Ester Hydrolysis

Saponification of the ethyl ester provides the corresponding carboxylic acid, a crucial intermediate for amide coupling reactions.

Sources

- 1. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 7. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate as a building block in organic synthesis.

An In-Depth Technical Guide to Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate: A Cornerstone Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of a Multifunctional Thiazole Scaffold

In the landscape of medicinal chemistry and drug discovery, the 2-aminothiazole motif is recognized as a privileged scaffold. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of numerous biologically active agents.[1][2] this compound emerges as a particularly valuable and versatile building block, offering chemists a stable, yet highly adaptable, platform for molecular construction.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of this key intermediate. We will delve into its synthesis, characterization, and, most importantly, its strategic application in the synthesis of complex molecules. The core utility of this compound lies in its trifunctional nature: a nucleophilic 2-amino group masked by a stable tert-butoxycarbonyl (Boc) protecting group, an electrophilic C5-ester that serves as a handle for elaboration, and the thiazole ring itself as a critical pharmacophore. This combination allows for sequential, controlled modifications, making it an indispensable tool in the synthesis of targeted therapeutics, including potent kinase inhibitors.[3][5]

Physicochemical Properties and Characterization

This compound is typically a white solid at room temperature.[4][6] Its structure has been unambiguously confirmed through various analytical techniques, including X-ray crystallography, which reveals molecules linked into inversion dimers via N—H⋯N hydrogen bonds.[6]

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| Synonyms | Ethyl 2-(Boc-amino)thiazole-5-carboxylate | [3] |

| CAS Number | 302964-01-8 | [7][8][9][10] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [6][10] |

| Molecular Weight | 272.32 g/mol | [6][9][10] |

| Appearance | White Solid | [6] |

| Storage | 2-8°C, Sealed in dry conditions | [8][9] |

Synthesis of the Building Block: Boc Protection of the 2-Aminothiazole Core